3-Bromo-4-fluorothiophenol

Catalog No.
S701713
CAS No.
942473-85-0
M.F
C6H4BrFS
M. Wt
207.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-fluorothiophenol

CAS Number

942473-85-0

Product Name

3-Bromo-4-fluorothiophenol

IUPAC Name

3-bromo-4-fluorobenzenethiol

Molecular Formula

C6H4BrFS

Molecular Weight

207.07 g/mol

InChI

InChI=1S/C6H4BrFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H

InChI Key

HXQRAQKAGXRFEM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S)Br)F

Canonical SMILES

C1=CC(=C(C=C1S)Br)F

3-Bromo-4-fluorothiophenol (CAS 942473-85-0) is a versatile, trifunctional halogenated thiophenol utilized as a building block in medicinal chemistry and advanced materials synthesis [1]. Featuring a nucleophilic thiol group, a cross-coupling-ready meta-bromine atom, and an activated para-fluorine atom, this compound provides orthogonal reactivity that is essential for constructing densely substituted aryl cores [2]. Its specific structural profile makes it a critical precursor for the scalable synthesis of complex pharmaceutical intermediates, including hypoxia-inducible factor-2α (HIF-2α) antagonists, lysyl oxidase (LOX) inhibitors, and bromodomain (BET) epigenetic modulators [3].

Attempting to substitute 3-bromo-4-fluorothiophenol with simpler, lower-cost analogs like 3-bromothiophenol or 4-fluorothiophenol severely truncates synthetic optionality and process efficiency [1]. Mono-halogenated comparators lack the dual-site functionality required for sequential Suzuki-Miyaura cross-coupling and late-stage nucleophilic aromatic substitution (SNAr), forcing chemists to rely on lower-yield, de novo ring synthesis to achieve the same substitution patterns[2]. Furthermore, while 3-bromo-4-fluorobenzenesulfonyl chloride is a common class substitute, it cannot undergo direct S-alkylation or S-trifluoromethylation, making the free thiol (CAS 942473-85-0) mandatory for workflows that require the assembly of thioethers, sulfoximines, or trifluoromethyl sulfides prior to controlled sulfur oxidation [3].

High-Yield S-Alkylation Bypassing Deprotection Bottlenecks

In the synthesis of complex epigenetic modulators, 3-bromo-4-fluorothiophenol demonstrates high processability by undergoing direct S-alkylation. When reacted with ethyl iodide under mild basic conditions (K2CO3 in acetone), the free thiol achieves a 99% yield of the corresponding thioether in a single step[1]. In contrast, utilizing S-protected baselines like S-(3-bromo-4-fluorophenyl) ethanethioate requires an additional base-mediated deprotection step (e.g., with sodium thiomethoxide), which increases cycle time and reduces overall throughput [2].

Evidence DimensionS-alkylation process efficiency
Target Compound Data99% yield in a single step (direct alkylation)
Comparator Or BaselineS-(3-bromo-4-fluorophenyl) ethanethioate (requires 2 steps: deprotection + alkylation)
Quantified DifferenceEliminates 1 synthetic step while maintaining >90% conversion efficiency.
ConditionsAlkylation with alkyl halides (e.g., ethyl iodide) under mild basic conditions.

Procuring the unprotected free thiol directly improves process mass intensity (PMI) and reduces cycle times during the scale-up of pharmaceutical intermediates.

Trifunctional Orthogonal Reactivity for Complex Scaffolding

3-Bromo-4-fluorothiophenol enables a three-stage orthogonal functionalization sequence that is impossible with mono-halogenated baselines. In the development of anti-metastatic LOX inhibitors, this compound successfully underwent sequential S-arylation, SNAr displacement of the para-fluorine atom (with thiomethoxide), and Suzuki-Miyaura cross-coupling at the meta-bromine site [1]. Comparators such as 3-bromothiophenol cap at two functionalization stages because they lack the highly activated para-fluorine required for late-stage SNAr, preventing the rapid assembly of 1,4-bis-substituted aryl systems[2].

Evidence DimensionOrthogonal late-stage functionalization capacity
Target Compound Data3 distinct, addressable reactive sites (S-alkylation, F-SNAr, Br-coupling)
Comparator Or Baseline3-Bromothiophenol (2 addressable sites)
Quantified DifferenceEnables 1 additional orthogonal functionalization vector, allowing direct SNAr amination/thiolation.
ConditionsMultistep synthesis of 1,4-bis-sulfonylphenyl aminomethylenethiophenes (AMTs).

Procurement of this specific tri-functional scaffold is mandatory for assembling densely substituted multi-ring systems without resorting to inefficient de novo ring construction.

Direct Access to Trifluoromethyl Sulfide Precursors

For the synthesis of highly electron-deficient pharmacophores, 3-bromo-4-fluorothiophenol serves as a necessary precursor for S-trifluoromethylation. When reacted with trifluoromethyl iodide (CF3I) and sodium hydride, the free thiol directly yields (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane, a critical intermediate for HIF-2α clinical candidates like PT2385 [1]. Substituting this compound with the commonly available 3-bromo-4-fluorobenzenesulfonyl chloride completely blocks this pathway, as the oxidized sulfonyl group cannot be converted into a trifluoromethyl sulfide [2].

Evidence DimensionCompatibility with nucleophilic S-trifluoromethylation
Target Compound DataDirect conversion to (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane
Comparator Or Baseline3-Bromo-4-fluorobenzenesulfonyl chloride (incompatible with S-trifluoromethylation)
Quantified DifferenceProvides exclusive access to the -SCF3 oxidation state, which can later be selectively oxidized to -SO2CF3.
ConditionsReaction with CF3I and NaH in DMF.

Buyers developing trifluoromethylated sulfone or sulfoximine therapeutics must source the free thiol to access the requisite intermediate oxidation state.

Synthesis of HIF-2α Antagonists (Oncology)

As the direct precursor for (3-bromo-4-fluorophenyl)(trifluoromethyl)sulfane, this compound is critical for developing clear cell renal cell carcinoma (ccRCC) therapeutics, including the clinical candidate PT2385 [1].

Development of STT3A/B Antiviral Inhibitors

The compound's orthogonal reactivity allows for the construction of complex sulfoximines via S-alkylation, followed by Suzuki coupling and late-stage SNAr, essential for targeting the oligosaccharyltransferase complex [2].

Lysyl Oxidase (LOX) Inhibitor Scaffolding

Utilized to synthesize 1,4-bis-sulfonylphenyl aminomethylenethiophenes (AMTs), leveraging the thiol, fluorine, and bromine sites in a sequence of S-arylation, SNAr, and cross-coupling to build anti-metastatic agents [3].

Bromodomain (BET) Inhibitor Library Generation

The high-yielding S-alkylation and subsequent cross-coupling capabilities make it an ideal starting material for generating diverse libraries of epigenetic modulators targeting BRD4 [4].

XLogP3

2.9

Wikipedia

3-Bromo-4-fluorobenzene-1-thiol

Dates

Last modified: 08-15-2023

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